Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
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Description
Scientific Research Applications
Applications in NMR Spectroscopy and Medicinal Chemistry
Butanoic acid derivatives, specifically (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have been synthesized and utilized in 19F NMR due to their distinct conformational preferences. These derivatives, incorporated in model α-helical and polyproline helix peptides, exhibit unique properties making them detectable by 19F NMR, which suggests potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis and Structural Analysis
Butanoic acid derivatives have been synthesized and structurally analyzed, revealing their thermal stability and distinct IR absorption bands due to tungsten-coordinated CO ligands. These properties, coupled with their intra- and intermolecular hydrogen bonding, make them valuable for IR-detectable metal–carbonyl tracers in amino function studies (Kowalski et al., 2009).
Building Blocks for Synthesis of Chiral Monomers
Derivatives of L-glutamic acid and L-alanine have been synthesized as building blocks for chiral monomers, leading to the creation of AABB-type stereoregular polyamides. These developments have potential applications in material sciences and polymer chemistry (Gómez et al., 2003).
Applications in Peptide Synthesis
Butanoic acid derivatives are key intermediates in the synthesis of thymidylate synthesis inhibitors, playing a significant role in the synthesis of peptides and potential therapeutic agents (Guo-qing, 2013).
properties
IUPAC Name |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- |
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